molecular formula C11H11NO B6159013 4-ethoxyisoquinoline CAS No. 7102-03-6

4-ethoxyisoquinoline

Cat. No.: B6159013
CAS No.: 7102-03-6
M. Wt: 173.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural products. The ethoxy group at the fourth position of the isoquinoline ring enhances its chemical properties, making it a compound of interest in both synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form the isoquinoline ring. Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinolines.

Scientific Research Applications

4-Ethoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an inhibitor of certain enzymes and its role in various biological pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxyisoquinoline involves its interaction with various molecular targets. It can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoquinoline ring.

Comparison with Similar Compounds

  • 1-Ethoxyisoquinoline
  • 2-Ethoxyquinoline
  • 3-Ethoxyquinoline
  • 5-Ethoxyisoquinoline
  • 8-Ethoxyquinoline

Comparison: 4-Ethoxyisoquinoline is unique due to the position of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to other ethoxy-substituted isoquinolines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in medicinal chemistry.

Properties

CAS No.

7102-03-6

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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